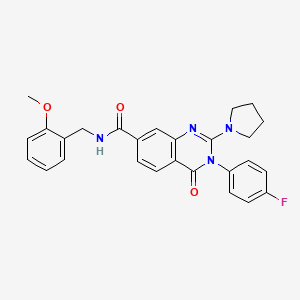
3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a methoxybenzyl group, a pyrrolidinyl group, and a dihydroquinazoline carboxamide group. These groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, it’s likely that it could be synthesized using techniques common in organic chemistry, such as nucleophilic substitution reactions, amide coupling reactions, and cyclization reactions12.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to adopt different conformations depending on the conditions, which could affect the compound’s properties and reactivity.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the fluorophenyl group could undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in amide hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors such as polarity, solubility, stability, and reactivity could all be influenced by the presence of the various functional groups in the molecule.Applications De Recherche Scientifique
Antimicrobial Properties
- Antimicrobial Study : 3,4-dihydroquinazoline derivatives have been explored for their antimicrobial properties. Patel and Patel (2010) synthesized compounds from a lead molecule related to 3,4-dihydroquinazoline, showing significant antifungal and antibacterial activities (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Applications
- Anti-Inflammatory and Analgesic Agents : Farag et al. (2012) synthesized novel 3-(4-fluorophenyl) quinazoline derivatives, which were evaluated for their potential anti-inflammatory and analgesic activities (Farag et al., 2012).
Immunomodulatory Effects
- Immunomodulatory Activities : Sultana et al. (2013) identified analogs of 1,4-dihydroquinoline derivatives as potentially excellent anti-inflammatory agents, exhibiting strong effects on oxidative burst activity of phagocytes and inhibitory effects on T-cell proliferation (Sultana et al., 2013).
Potential in Cancer Therapy
- Antineoplastic Agent : The crystal structure and conformation of a related solvated compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were studied for its potential as an antineoplastic agent, indicating possible applications in cancer therapy (Banerjee et al., 2002).
Antibacterial Applications
- Novel Antibacterial Agents : Kuramoto et al. (2003) designed compounds with N-1 substituents of naphthyridones and quinolones, demonstrating potent antibacterial activities against a range of pathogens, suggesting the potential of 3,4-dihydroquinazoline derivatives in antibacterial applications (Kuramoto et al., 2003).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with various biological targets12.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific studies and experiments would be needed. Always consult with a qualified professional or researcher when working with new and potentially hazardous substances.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-24-7-3-2-6-19(24)17-29-25(33)18-8-13-22-23(16-18)30-27(31-14-4-5-15-31)32(26(22)34)21-11-9-20(28)10-12-21/h2-3,6-13,16H,4-5,14-15,17H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCHPXDXYZYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

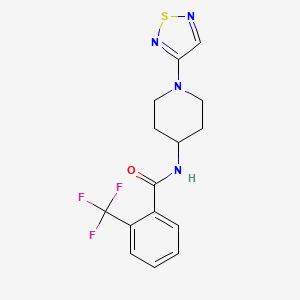
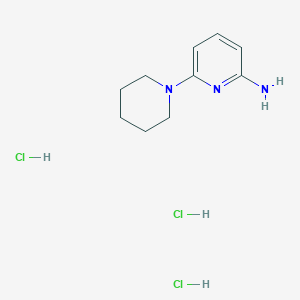
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)
![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)
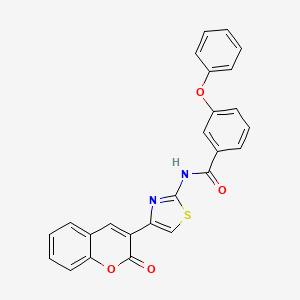
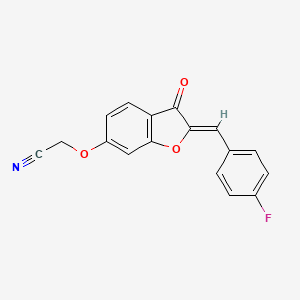
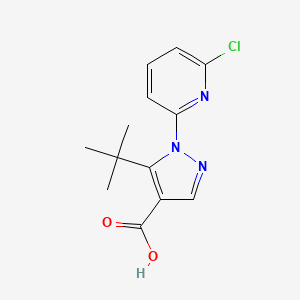
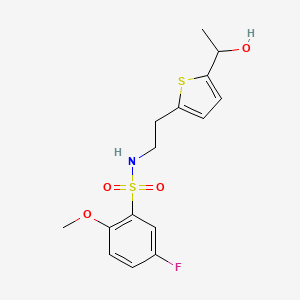
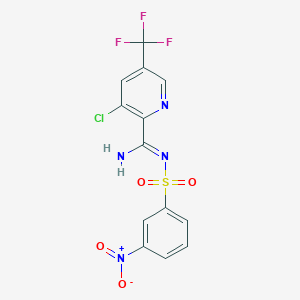
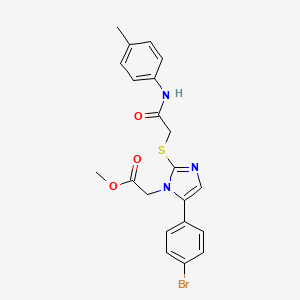
![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)